molecular formula C14H18O2 B14290931 tert-Butyl 3-(4-methylphenyl)prop-2-enoate CAS No. 125951-00-0

tert-Butyl 3-(4-methylphenyl)prop-2-enoate

Cat. No.: B14290931
CAS No.: 125951-00-0
M. Wt: 218.29 g/mol
InChI Key: KAXIRRRLKRGHRC-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-methylphenyl)prop-2-enoate: is an organic compound with the molecular formula C14H18O2. It is an ester derived from the reaction of tert-butyl alcohol and 3-(4-methylphenyl)prop-2-enoic acid. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-methylphenyl)prop-2-enoate typically involves the esterification of 3-(4-methylphenyl)prop-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(4-methylphenyl)prop-2-enoic acid or 3-(4-methylphenyl)propan-2-one.

    Reduction: Formation of 3-(4-methylphenyl)propan-2-ol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-methylphenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in the study of enzyme-catalyzed reactions involving ester substrates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic reactions, the ester may act as a substrate that undergoes hydrolysis to produce the corresponding acid and alcohol. The molecular pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of tetrahedral intermediates and subsequent cleavage of the ester bond.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-methoxyphenyl)prop-2-enoate
  • tert-Butyl 3-(4-chlorophenyl)prop-2-enoate
  • tert-Butyl 3-(4-nitrophenyl)prop-2-enoate

Comparison: tert-Butyl 3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to its analogs with different substituents on the phenyl ring, the methyl group may enhance the compound’s hydrophobicity and affect its interaction with biological targets.

Properties

CAS No.

125951-00-0

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl 3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O2/c1-11-5-7-12(8-6-11)9-10-13(15)16-14(2,3)4/h5-10H,1-4H3

InChI Key

KAXIRRRLKRGHRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)OC(C)(C)C

Origin of Product

United States

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